1-(Piperidin-4-yl)imidazolidin-2-one
Overview
Description
1-(Piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C8H15N3O. It is characterized by the presence of a piperidine ring and an imidazolidinone moiety.
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of piperidine with imidazolidinone under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(Piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Piperidin-4-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific application and target .
Comparison with Similar Compounds
1-(Piperidin-4-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)imidazolidin-2-thione: This compound has a sulfur atom in place of the oxygen atom in the imidazolidinone ring, which can alter its reactivity and applications.
1-(Piperidin-4-yl)imidazolidin-2-imine:
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
1-piperidin-4-ylimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKNCXIAQYUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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